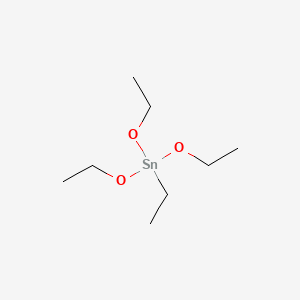
alpha-L-fructofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-L-fructofuranose: is a type of fructose, a simple sugar, that exists in a five-membered ring form known as a furanose. It is an isomer of fructose with an alpha configuration at the anomeric carbon. This compound is a fundamental metabolite produced by all living cells and plays a crucial role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-L-fructofuranose can be synthesized through the acid-catalyzed isomerization of glucose. This process involves the conversion of glucose to fructose, which can then cyclize to form this compound. The reaction typically requires an acidic environment and elevated temperatures to facilitate the isomerization and subsequent cyclization .
Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of sucrose using fructosyltransferase enzymes. This method is preferred due to its specificity and efficiency. The enzymes catalyze the transfer of fructose units to form fructooligosaccharides, which can then be hydrolyzed to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Alpha-L-fructofuranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fructuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: It can participate in glycosylation reactions to form glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Glycosylation reactions often require acidic catalysts and alcohols as nucleophiles.
Major Products:
Oxidation: Fructuronic acid.
Reduction: Sorbitol.
Substitution: Various glycosides depending on the alcohol used.
Scientific Research Applications
Alpha-L-fructofuranose has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It serves as a substrate for studying enzyme kinetics and metabolic pathways involving fructose.
Medicine: It is investigated for its potential role in managing diabetes and other metabolic disorders due to its involvement in carbohydrate metabolism.
Industry: It is used in the production of prebiotics and functional foods due to its beneficial effects on gut health
Mechanism of Action
The mechanism by which alpha-L-fructofuranose exerts its effects involves its metabolism through the fructose pathway. It is phosphorylated by fructokinase to form fructose-1-phosphate, which is then cleaved by aldolase B to form dihydroxyacetone phosphate and glyceraldehyde. These intermediates enter glycolysis and gluconeogenesis pathways, influencing energy production and glucose homeostasis .
Comparison with Similar Compounds
Alpha-D-fructofuranose: An enantiomer of alpha-L-fructofuranose with similar chemical properties but different biological activities.
Beta-L-fructofuranose: Another isomer of fructose with a beta configuration at the anomeric carbon.
Fructopyranose: A six-membered ring form of fructose that exists in equilibrium with fructofuranose in solution
Uniqueness: this compound is unique due to its specific configuration, which influences its interaction with enzymes and other biomolecules. This specificity makes it a valuable compound for studying carbohydrate metabolism and developing functional foods and pharmaceuticals .
Properties
CAS No. |
41847-51-2 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6+/m0/s1 |
InChI Key |
RFSUNEUAIZKAJO-UNTFVMJOSA-N |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@](O1)(CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[3-(Octylamino)propyl]-D-gluconamide](/img/structure/B15175157.png)








